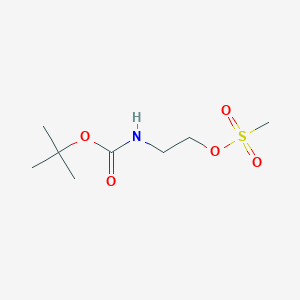

2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate

CAS No.: 96628-67-0

Cat. No.: VC3812223

Molecular Formula: C8H17NO5S

Molecular Weight: 239.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96628-67-0 |

|---|---|

| Molecular Formula | C8H17NO5S |

| Molecular Weight | 239.29 g/mol |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl methanesulfonate |

| Standard InChI | InChI=1S/C8H17NO5S/c1-8(2,3)14-7(10)9-5-6-13-15(4,11)12/h5-6H2,1-4H3,(H,9,10) |

| Standard InChI Key | QQDCXQURAAVVHQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCCOS(=O)(=O)C |

| Canonical SMILES | CC(C)(C)OC(=O)NCCOS(=O)(=O)C |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

2-((Tert-Butoxycarbonyl)Amino)Ethyl Methanesulfonate is defined by the systematic IUPAC name 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl methanesulfonate. Its molecular formula, C8H17NO5S, corresponds to a molecular weight of 239.29 g/mol. The structure comprises two critical functional domains:

-

Tert-butoxycarbonyl (Boc) group: A bulky, acid-labile protecting group that shields primary amines during synthetic sequences.

-

Methanesulfonate (mesylate) group: A polar, electron-withdrawing moiety that enhances electrophilicity at the adjacent carbon, promoting nucleophilic displacements .

The canonical SMILES representation, CC(C)(C)OC(=O)NCCOS(=O)(=O)C, delineates the spatial arrangement of these groups, with the Boc moiety attached to the ethylamine backbone and the mesylate ester at the terminal position.

Spectroscopic and Physicochemical Properties

While explicit spectral data for this compound remains unpublished in the reviewed sources, analogous Boc-protected mesylates exhibit characteristic signatures:

-

NMR Spectroscopy:

-

¹H NMR: Tert-butyl protons resonate as a singlet near δ 1.3 ppm. The methylene groups adjacent to the sulfonate and carbamate appear as triplets between δ 3.5–4.5 ppm, split by coupling with neighboring protons .

-

¹³C NMR: The Boc carbonyl carbon typically appears at δ 155–160 ppm, while the mesylate’s sulfur-bound methyl carbon resonates near δ 45 ppm .

-

-

IR Spectroscopy: Strong absorptions for the carbamate C=O (∼1700 cm⁻¹) and sulfonate S=O (∼1350–1200 cm⁻¹) groups are anticipated.

Physicochemical properties include moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water due to the hydrophobic Boc group. The mesylate’s hygroscopicity necessitates anhydrous storage conditions.

Synthesis and Manufacturing

Synthetic Pathways

The preparation of 2-((Tert-Butoxycarbonyl)Amino)Ethyl Methanesulfonate involves sequential protection and sulfonation steps:

Step 1: Boc Protection of Ethanolamine

Ethanolamine reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaHCO₃ or DMAP catalysis) to yield N-Boc-ethanolamine. This step installs the acid-labile protecting group while preserving the primary alcohol for subsequent functionalization .

Step 2: Mesylation of the Hydroxyl Group

N-Boc-ethanolamine undergoes sulfonation with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base (e.g., triethylamine). The reaction proceeds via nucleophilic acyl substitution, converting the hydroxyl group into a mesylate ester. This step is typically conducted at 0–25°C to minimize side reactions .

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance heat dissipation during the exothermic mesylation step. Process analytical technology (PAT) monitors reaction progression in real-time, ensuring consistent quality. Regulatory-compliant facilities adhere to Good Manufacturing Practices (GMP) for pharmaceutical-grade batches.

Applications in Organic Synthesis

Amine Protection and Activation

The Boc group’s orthogonal stability profile allows selective amine protection in multi-functional molecules. Unlike base-labile Fmoc or hydrogenolysis-sensitive Cbz groups, Boc is cleaved under mild acidic conditions (e.g., TFA in DCM), enabling sequential deprotection strategies . Concurrently, the mesylate group serves as a superior leaving group, facilitating:

-

Nucleophilic substitutions: Displacement by amines, thiols, or alkoxides to form C–N, C–S, or C–O bonds.

-

Cross-coupling reactions: Participation in Buchwald–Hartwig aminations or Suzuki–Miyaura couplings when paired with transition metal catalysts .

Pharmaceutical Intermediates

This compound features in syntheses of antiviral agents, kinase inhibitors, and peptidomimetics. For example, it enables the modular assembly of biphenyl-based protease inhibitors by coupling Boc-protected amines with aryl halides via Pd-mediated cross-couplings . Recent applications include:

-

Sedum alkaloid precursors: Chiral Boc-mesylate derivatives undergo asymmetric hydrogenation to install stereocenters in natural product frameworks .

-

Anticancer prodrugs: Mesylate displacement by thiol-containing moieties generates disulfide-linked conjugates for targeted drug delivery.

Comparative Analysis with Related Compounds

| Property | 2-((Boc)Amino)Ethyl Mesylate | Tosyl Analogues | Triflate Analogues |

|---|---|---|---|

| Leaving Group Ability | Moderate (MsO⁻) | High (TsO⁻) | Very High (TfO⁻) |

| Stability | Stable at pH 4–9 | Hydrolyzes in strong base | Hydrolyzes rapidly in moisture |

| Synthetic Utility | Cost-effective, versatile | Limited by toxicity | Requires anhydrous conditions |

| Typical Solvents | DCM, THF, DMF | Pyridine, DCM | DCE, Toluene |

This table underscores the mesylate’s balance of reactivity and practicality, justifying its prevalence in medicinal chemistry .

Analytical and Regulatory Considerations

Quality Control Metrics

Pharmaceutical intermediates derived from this compound must meet stringent purity criteria:

-

HPLC Purity: ≥99.0% (UV detection at 254 nm).

-

Residual Solvents: <500 ppm (ICH Q3C guidelines).

Future Directions and Innovations

Emerging applications exploit the mesylate’s dual reactivity in click chemistry and bioconjugation. For instance, copper-free strain-promoted azide-alkyne cycloadditions (SPAAC) using mesylate-activated cyclooctynes enable rapid protein labeling. Additionally, enzymatic desymmetrization of Boc-mesylate intermediates may unlock novel chiral building blocks for asymmetric synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume